
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is a compound that combines the structural features of 6-methylsulfanyl-3,4-dihydroisoquinoline and oxalic acid. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many pharmaceuticals . The addition of oxalic acid can influence the solubility and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-3,4-dihydroisoquinoline typically involves the cyclization of phenylethanols and nitriles via a tandem annulation process . This reaction can be promoted by reagents such as trifluoromethanesulfonic anhydride (Tf2O). The reaction conditions are mild and can be carried out in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to facilitate the cyclization process. The use of environmentally benign reagents and conditions is preferred to minimize the formation of harmful by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylsulfanyl-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-methylsulfanyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline: Studied for its potential therapeutic applications.
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination with oxalic acid can also affect its solubility and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90265-90-0 |
|---|---|
Molekularformel |
C22H24N2O4S2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
6-methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid |
InChI |
InChI=1S/2C10H11NS.C2H2O4/c2*1-12-10-3-2-9-7-11-5-4-8(9)6-10;3-1(4)2(5)6/h2*2-3,6-7H,4-5H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FNORRFCPFDYZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)C=NCC2.CSC1=CC2=C(C=C1)C=NCC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


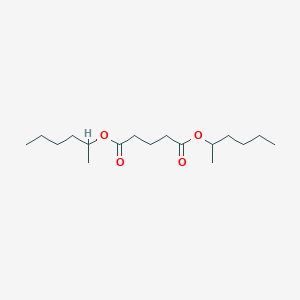
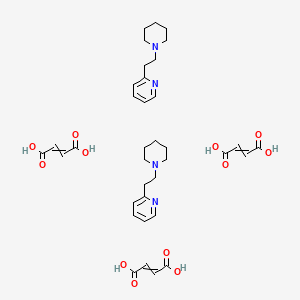
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
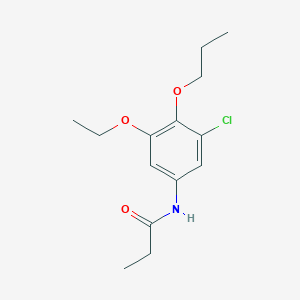
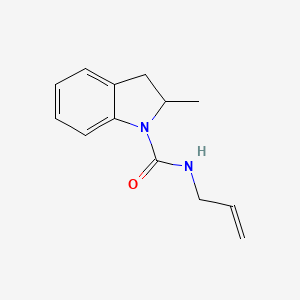


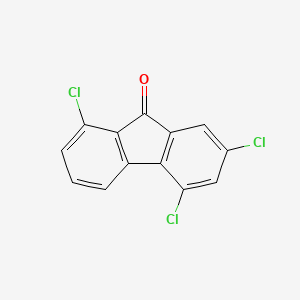

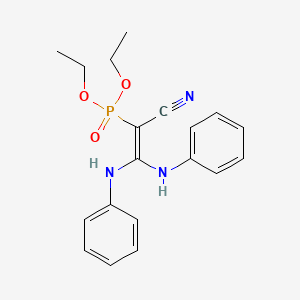
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
